molecular formula C6H4F2IN B8595874 2-Fluoro-5-fluoromethyl-4-iodopyridine

2-Fluoro-5-fluoromethyl-4-iodopyridine

Cat. No.: B8595874
M. Wt: 255.00 g/mol
InChI Key: XIHADZNCYUWASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-fluoromethyl-4-iodopyridine is a halogenated pyridine derivative characterized by fluorine, fluoromethyl, and iodine substituents at positions 2, 5, and 4 of the pyridine ring, respectively. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

Molecular Formula

C6H4F2IN

Molecular Weight

255.00 g/mol

IUPAC Name

2-fluoro-5-(fluoromethyl)-4-iodopyridine

InChI

InChI=1S/C6H4F2IN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2

InChI Key

XIHADZNCYUWASW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CF)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-fluoromethyl-4-iodopyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, the introduction of a fluoromethyl group can be achieved through nucleophilic substitution reactions. The iodination step can be carried out using iodine or iodine monochloride under controlled conditions.

Industrial Production Methods: Industrial production of 2-Fluoro-5-fluoromethyl-4-iodopyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-fluoromethyl-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Substitution Products: Amino or thiol derivatives of the pyridine ring.

    Oxidation Products: Pyridine oxides.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

2-Fluoro-5-fluoromethyl-4-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and iodine atoms.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-fluoromethyl-4-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Synthesis Challenges : The fluoromethyl group in 2-Fluoro-5-fluoromethyl-4-iodopyridine complicates purification due to its volatility, unlike the more stable methyl or chloro analogs .
  • Biological Activity : While 2-Fluoro-5-(4-fluorophenyl)pyridine exhibits moderate antimicrobial activity (), the fluoromethyl variant’s bioactivity remains understudied, suggesting a gap in current research .

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